5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
Description
Propriétés
Numéro CAS |
894933-12-1 |
|---|---|
Formule moléculaire |
C25H17FN4O5 |
Poids moléculaire |
472.432 |
Nom IUPAC |
5-[(4-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17FN4O5/c26-17-8-6-15(7-9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-4-2-1-3-5-16/h1-11H,12-14H2 |
Clé InChI |
KJXKOFKABJGIOR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)CC5=NC(=NO5)C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
The compound 5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione represents a novel chemical entity with potential therapeutic applications. Its structure incorporates a quinazoline core and a 1,2,4-oxadiazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure can be summarized as follows:
- Molecular Formula : C₂₁H₁₈FN₄O₄
- Molecular Weight : 398.39 g/mol
The biological activity of the compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : The compound has shown potential in inhibiting p38 mitogen-activated protein kinase (MAPK), a target implicated in inflammatory responses and cancer progression.
- Antioxidant Activity : The presence of the oxadiazole moiety contributes to its antioxidant properties, aiding in the reduction of oxidative stress in cells.
Anticancer Properties
Recent studies have demonstrated that derivatives containing oxadiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Compounds with similar structures have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
Mechanism of Induction of Apoptosis
Flow cytometry analyses revealed that compounds similar to the target compound induce apoptosis in MCF-7 cells by increasing caspase 3/7 activity and p53 expression levels . This suggests that the compound may trigger programmed cell death pathways effectively.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the aromatic rings significantly influence the biological activity:
- Electron-Withdrawing Groups (EWGs) : The presence of EWGs at specific positions enhances the anticancer activity .
Antimicrobial and Antioxidant Effects
Compounds derived from oxadiazoles have also been reported to possess antimicrobial properties against various pathogens and exhibit antioxidant activities that can help mitigate cellular damage caused by free radicals .
Potential Neurological Applications
Given their ability to modulate enzyme activity related to neurodegenerative diseases, these compounds may also serve as leads for developing treatments for conditions such as Alzheimer's disease through inhibition of NAD-dependent deacetylases .
Case Studies and Clinical Implications
While extensive preclinical studies highlight the potential of this compound class, clinical evaluations are still necessary. Future research should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Mechanistic Studies : To elucidate detailed pathways involved in its anticancer effects.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
Quinazoline derivatives are widely studied for their diverse pharmacological properties. Below is a comparative analysis of the target compound with structurally related analogues:
Key Observations:
Substituent Impact on Properties :
- The target compound ’s 1,2,4-oxadiazole group enhances hydrogen-bonding capacity compared to the phenylethynyl or methoxyphenyl groups in 6i/6j . This may improve interactions with biological targets like enzymes or receptors.
- 6i/6j exhibit higher molecular weights (>500 g/mol) due to bulkier substituents (e.g., phenylethynyl), which could reduce blood-brain barrier permeability compared to the target compound .
In contrast, the triazol-thiadiazole derivative () demonstrates confirmed antifungal activity, highlighting the role of sulfur-containing heterocycles in antimicrobial design . The target compound’s fluorobenzyl group may confer metabolic stability, akin to the 4-fluorophenyl group in 6j, which resists oxidative degradation .
Synthetic Routes :
- 6i/6j were synthesized via Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ catalysts , whereas the target compound ’s synthesis likely involves oxadiazole ring formation (e.g., cyclization of amidoximes) . The triazol-thiadiazole derivative employed a multi-step route with acetic acid reflux and recrystallization .
Computational and Experimental Data :
Q & A
Basic: What are the key steps and optimized conditions for synthesizing this compound?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the quinazoline-dione core via cyclization of substituted anthranilic acid derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like NaH or K₂CO₃ .
- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts such as Pd(PPh₃)₄ for coupling reactions .
- Step 3 : Attachment of the 3-phenyl-1,2,4-oxadiazole moiety via a methylene bridge, typically using HATU/DIPEA-mediated amidation or Mitsunobu reactions .
Optimization : Reaction yields improve with strict temperature control (60–80°C for oxadiazole formation) and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: Which spectroscopic methods are critical for structural validation?
- NMR (¹H/¹³C) : Assigns protons and carbons in the quinazoline-dione core (e.g., δ ~5.5 ppm for dioxole methylene protons) and fluorobenzyl/oxadiazole substituents .
- FTIR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₉H₂₀FN₅O₅: 554.15) .
- X-ray crystallography (if crystalline): Resolves spatial arrangement, particularly for stereochemical features in the dioxolo-quinazoline system .
Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate its bioactivity?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps influenced by the electron-withdrawing fluorine atom) and reactive sites for electrophilic substitution .
- Molecular Docking : Screens against targets like kinases or GPCRs; the oxadiazole moiety shows strong binding to ATP pockets due to π-π stacking with phenylalanine residues .
- MD Simulations : Assess stability of ligand-target complexes over time, highlighting hydrophobic interactions between the fluorobenzyl group and receptor pockets .
Advanced: How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR for binding affinity) .
- Structural Analogues : Compare with derivatives lacking the oxadiazole group; reduced activity in analogues confirms its role in target engagement .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in structure-activity relationships (SAR) .
Basic: What in vitro assays are suitable for initial biological screening?
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How to design experiments to probe the compound’s mechanism of action?
- Kinetic Studies : Time-dependent inhibition assays to distinguish reversible vs. irreversible binding .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by measuring protein stability shifts post-treatment .
- RNA Sequencing : Identifies differentially expressed genes in treated vs. untreated cells, highlighting pathways like apoptosis or DNA repair .
Advanced: What strategies improve solubility and bioavailability?
- Prodrug Design : Introduce phosphate groups at the quinazoline N-H position for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to increase plasma half-life .
- Co-crystallization : Use co-formers like succinic acid to stabilize amorphous phases and improve dissolution rates .
Basic: How to troubleshoot low yields in the final coupling step?
- Catalyst Screening : Test alternatives to Pd(PPh₃)₄, such as Pd₂(dba)₃ with Xantphos .
- Solvent Optimization : Replace DMF with DMA or NMP for better solubility of aromatic intermediates .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .
Advanced: How does the fluorobenzyl group influence pharmacological properties?
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogues, enhancing membrane permeability (measured via PAMPA assay) .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, confirmed by microsomal stability assays (t½ > 60 min) .
- Target Selectivity : Fluorine’s electronegativity enhances hydrogen bonding with kinase active sites, as shown in X-ray co-crystal structures .
Advanced: What statistical methods are recommended for SAR analysis?
- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- PCA : Reduce dimensionality of spectral/biological data to identify key structural drivers of activity .
- Machine Learning : Train random forest models on public datasets (e.g., ChEMBL) to predict novel analogues with improved potency .
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